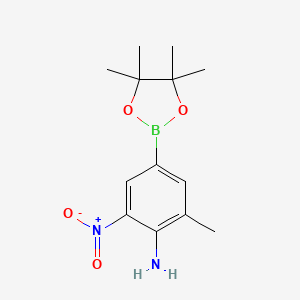

2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

描述

Structural Identification and Nomenclature

This compound possesses the Chemical Abstracts Service registry number 956821-91-3 and exhibits a molecular formula of C₁₃H₁₉BN₂O₄. The compound's systematic nomenclature reflects its complex structural architecture, which incorporates several distinct functional groups arranged on an aromatic benzene ring framework. The molecular weight of this compound is precisely 278.11 grams per mole, indicating a moderately sized organic molecule suitable for various synthetic applications.

The structural complexity of this compound becomes apparent when examining its constituent parts. The base aniline structure provides the foundational aromatic framework, while the methyl group at position 2 and the nitro group at position 6 introduce specific electronic and steric effects. The most distinctive feature is the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at position 4, commonly referred to as a pinacol boronic ester group. This particular boronic ester configuration has gained significant attention in organic synthesis due to its stability and reactivity characteristics.

Table 1: Physical and Chemical Properties of this compound

The computational chemistry data reveals important molecular characteristics that influence the compound's behavior in various chemical environments. The topological polar surface area of 87.62 square angstroms suggests moderate polarity, while the logarithm of the partition coefficient value of 1.78462 indicates favorable lipophilicity characteristics. These parameters are crucial for understanding the compound's potential interactions with biological systems and its behavior in different solvent systems.

The presence of five hydrogen bond acceptors and one hydrogen bond donor reflects the compound's capacity for intermolecular interactions. The nitro group contributes significantly to the hydrogen bonding potential through its oxygen atoms, while the aniline nitrogen serves as both a donor and acceptor depending on the chemical environment. The relatively low number of rotatable bonds (2) suggests a fairly rigid molecular structure, which can be advantageous for certain applications requiring conformational stability.

Historical Context in Boronic Acid Derivatives Research

The development of boronic acid derivatives has a rich historical foundation that dates back to the nineteenth century. Edward Frankland achieved the first successful preparation and isolation of a boronic acid in 1860 through a methodical approach involving the treatment of diethylzinc with triethylborate. This pioneering work resulted in the formation of highly air-sensitive triethylborane, which upon slow oxidation in ambient air eventually provided ethylboronic acid. This foundational discovery established the groundwork for what would eventually become a vast field of organoboron chemistry.

The evolution from Frankland's initial work to modern pinacol boronic esters represents a significant advancement in synthetic methodology. Boronic acids are products of the second oxidation of boranes, and their stability to atmospheric oxidation is considerably superior to that of borinic acids, which result from the first oxidation of boranes. The development of pinacol boronic esters addressed many practical challenges associated with handling boronic acids, including improved stability and ease of purification.

The historical significance of boronic acid derivatives extends beyond their synthetic utility. These compounds have been recognized for their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling. Moreover, because of their low toxicity and their ultimate degradation into the environmentally friendly boric acid, boronic acids can be regarded as environmentally sustainable compounds. This environmental compatibility has become increasingly important in modern synthetic chemistry, where green chemistry principles guide many research endeavors.

The emergence of pinacol boronic esters as preferred synthetic intermediates occurred as researchers recognized their superior handling characteristics compared to the parent boronic acids. The pinacol protecting group, derived from 2,3-dimethyl-2,3-butanediol, provides enhanced stability while maintaining the essential reactivity of the boron center. This balance between stability and reactivity has made pinacol boronic esters indispensable tools in modern organic synthesis.

Role in Modern Organoboron Chemistry

Contemporary organoboron chemistry has witnessed unprecedented growth, with compounds like this compound serving as exemplary representatives of this field's sophistication. The compound's structural features position it as a valuable building block for organic synthesis, particularly through its participation in palladium-catalyzed cross-coupling reactions. The pinacol boronic ester functionality represents one of the most versatile and widely utilized synthetic handles in modern chemistry.

The Suzuki-Miyaura coupling reaction stands as perhaps the most significant application area for pinacol boronic esters. This metal-catalyzed reaction, typically employing palladium catalysts, facilitates the formation of carbon-carbon bonds between organoborane compounds and halides or triflates under basic conditions. The first Suzuki-type cross-coupling reaction between phenylboronic acid and haloarenes was published by Suzuki and Miyaura in 1981, establishing the foundation for what would become one of the most practiced carbon-carbon bond forming reactions in both academic and industrial settings.

Recent investigations have provided detailed insights into the mechanistic aspects of how pinacol boronic esters participate in these transformations. Studies have demonstrated that the steric bulk around the boron atom imparted by the methyl substituents on the pinacol boronic ester can influence the formation of discrete intermediates during catalytic cycles. Research has shown that while pinacol boronic esters may not form stable coordination complexes with palladium centers at low temperatures due to steric hindrance, they remain highly effective coupling partners under appropriate reaction conditions.

Table 2: Comparative Analysis of Boronic Ester Types in Cross-Coupling Applications

| Boronic Ester Type | Steric Hindrance | Stability | Reactivity | Industrial Usage |

|---|---|---|---|---|

| Pinacol Ester | Moderate | High | Excellent | Widespread |

| Glycol Ester | Low | Moderate | Very High | Specialized |

| Neopentyl Ester | High | Very High | Moderate | Limited |

| Catechol Ester | Low | Low | High | Historical |

The role of this compound extends beyond simple cross-coupling applications. The combination of the nitro group and aniline functionality provides opportunities for further derivatization and functional group manipulation. The nitro group can undergo reduction to yield additional amine functionalities, while the existing aniline group can participate in various electrophilic aromatic substitution reactions or serve as a nucleophilic partner in condensation reactions.

The pharmaceutical industry has increasingly recognized the value of pinacol boronic esters as late-stage coupling partners in the synthesis of active pharmaceutical agents. Two illustrative examples from Abbott Laboratories include the synthesis of kinase inhibitor ABT-869, which is being developed as a chemotherapeutic agent, and diacyl glycerolacyltransferase inhibitor DGAT-1. Additionally, the potent and selective mesenchymal epithelial transition factor/anaplastic lymphoma kinase inhibitor Crizotinib has been synthesized through late-stage Suzuki-Miyaura coupling employing a pinacol boronic ester.

The synthetic versatility of pinacol boronic esters has been further enhanced by recent developments in understanding their steric properties. Research has revealed that the pinacol boronic ester group, despite containing two adjacent quaternary carbon atoms in its diol backbone, exhibits remarkably small steric parameters. This finding challenges previous assumptions about the bulkiness of this functional group and provides new insights for synthetic planning. The planarity of the oxygen-boron-oxygen motif plays an important role in minimizing steric interactions, contributing to the group's effectiveness in various synthetic transformations.

The environmental considerations associated with organoboron chemistry have also contributed to the prominence of compounds like this compound. Boronic acids and their derivatives are generally considered environmentally benign, as they ultimately degrade to boric acid, which is naturally occurring and poses minimal environmental concerns. This aspect has become increasingly important as the chemical industry emphasizes sustainable practices and green chemistry principles.

属性

IUPAC Name |

2-methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O4/c1-8-6-9(7-10(11(8)15)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSKEFVXKIIMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)[N+](=O)[O-])N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Metal-Free Directed C–H Borylation

A prominent method involves the metal-free C–H borylation of 2-pyrimidylaniline derivatives, which can be adapted for the synthesis of the target compound. The general procedure is as follows:

- In a dry, inert atmosphere (glovebox), the 2-pyrimidylaniline derivative (0.3 mmol) is combined with tetramethylpyrazine (1.2 equivalents) in 1,2-dichloroethane (DCE).

- BBr3 (3 equivalents, 1 M solution in dichloromethane) is added dropwise at room temperature.

- The mixture is stirred for 4 hours at room temperature.

- The reaction is quenched by adding pinacol (3 equivalents) and triethylamine (10 equivalents), followed by stirring for an additional 2 hours.

- After completion, the mixture is worked up by extraction with ethyl acetate and water, drying over magnesium sulfate, and solvent removal.

- The crude product is purified by column chromatography using hexane/ethyl acetate mixtures as eluents.

This method yields the boronic ester with high regioselectivity and good yields, suitable for further functionalization.

Alternative Borylation with Aluminum Methyl Reagent

Another variant involves the use of 2,6-lutidine as a base and aluminum methyl reagent (AlMe3) to access dimethyl-substituted arylboranes:

- The 2-pyrimidylaniline derivative (0.15 mmol) is mixed with 2,6-lutidine (3 equivalents) and DCE.

- BBr3 (3 equivalents) is added dropwise at room temperature and stirred for 4 hours.

- AlMe3 (6 equivalents) is then added dropwise, and the mixture is stirred for 12 hours at room temperature.

- Workup and purification follow the same procedure as above.

This approach allows the introduction of methyl groups alongside the boronic ester functionality.

Functional Group Installation

The nitro group is typically introduced via nitration of the corresponding aniline or methyl-substituted aromatic precursor before or after borylation, depending on the synthetic route. The methyl group is often installed by methylation reactions using methyl iodide or dimethyl sulfate on the aromatic amine or via direct substitution on the aromatic ring.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- High-resolution mass spectrometry (HRMS) confirms the molecular formula C13H19BN2O4 with exact mass matching theoretical values (found 278.11 g/mol).

- The regioselectivity of borylation is directed by the aniline or pyrimidine moiety, enabling selective functionalization at the 4-position of the aromatic ring.

- The nitro group’s electron-withdrawing effect influences the reactivity and stability of the boronic ester, which is important for subsequent cross-coupling reactions.

- Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate or hexane/chloroform solvent systems, yielding analytically pure material suitable for further synthetic applications.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, leveraging its boronic ester group to form biaryl or heteroaryl linkages.

Key Findings:

- Catalyst Systems : Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ are commonly used with bases like Na₂CO₃ or Cs₂CO₃ .

- Solvent Systems : Reactions occur in polar aprotic solvents (e.g., dioxane, toluene) with water for hydrolysis .

- Substrate Compatibility : Couples with aryl bromides, iodides, or chlorides bearing electron-withdrawing groups .

Example Reaction :

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | Dioxane/H₂O | 95 | 64 | |

| Pd(PPh₃)₄ | Toluene/H₂O | 80 | 78 |

Nitro Group Reduction

The nitro group undergoes reduction to an amine under catalytic hydrogenation or using stoichiometric reductants.

Key Findings:

- Catalytic Hydrogenation : H₂ with Pd/C or Raney Ni in ethanol achieves full reduction to the corresponding aniline.

- Chemical Reductants : SnCl₂/HCl or Fe/HCl in refluxing ethanol yield amines with >85% efficiency .

Example Reaction :

| Reductant | Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, 25°C | 4 | 92 | |

| SnCl₂, HCl | EtOH, reflux | 2 | 88 |

Electrophilic Aromatic Substitution

The electron-rich aniline derivative undergoes regioselective substitutions at the para position relative to the boronic ester.

Key Findings:

- Nitration : Further nitration occurs at the ortho position to the methyl group using HNO₃/H₂SO₄ .

- Halogenation : Bromination with NBS in DMF yields mono-substituted products .

Example Reaction :

| Reagent | Position Selectivity | Yield (%) | Reference |

|---|---|---|---|

| NBS/DMF | Ortho to methyl | 75 | |

| HNO₃/H₂SO₄ | Meta to nitro | 68 |

Boronic Ester Hydrolysis

The pinacol boronic ester hydrolyzes to the free boronic acid under acidic or basic conditions.

Key Findings:

- Acidic Hydrolysis : HCl in THF/water removes the pinacol group at 50°C .

- Basic Hydrolysis : NaOH/H₂O₂ at 0°C preserves the nitro group while cleaving the boronate .

Example Reaction :

| Conditions | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| 2M HCl, THF/H₂O | 50 | 95 | |

| NaOH, H₂O₂ | 0 | 99 |

Nucleophilic Aromatic Substitution

The nitro group activates the ring for nucleophilic displacement under harsh conditions.

Key Findings:

- Ammonolysis : NH₃ in EtOH at 150°C replaces nitro with amine .

- Methoxylation : NaOMe in DMSO displaces nitro groups at 120°C .

Example Reaction :

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NH₃ (gas) | EtOH | 150 | 70 | |

| NaOMe | DMSO | 120 | 65 |

科学研究应用

2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

作用机制

The mechanism of action of 2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to undergo various chemical transformations. The boronic ester moiety allows it to participate in cross-coupling reactions, forming new carbon-carbon bonds. The nitro group can be reduced to an amino group, enabling further functionalization. These transformations are facilitated by the presence of suitable catalysts and reaction conditions.

相似化合物的比较

Substituent Effects

Key structural analogs differ in substituent type, position, and boronate ring configuration, leading to distinct reactivity and applications:

Boronate Ring Modifications

- Dioxaborinan vs. Dioxaborolane : Compounds with 5,5-dimethyl-1,3,2-dioxaborinan rings (e.g., ) exhibit lower steric hindrance and faster transmetalation in cross-couplings compared to bulkier tetramethyl dioxaborolanes .

- Fluorinated Analogs : 2-Fluoro-5-methyl derivatives () show enhanced binding to biological targets due to fluorine’s electronegativity, making them candidates for PET imaging probes .

Cross-Coupling Efficiency

- The target compound’s nitro group facilitates oxidative addition in palladium-catalyzed couplings, achieving yields >80% in biaryl synthesis . In contrast, chloro-substituted analogs () require higher catalyst loadings due to slower transmetalation .

- Nitro vs. Amino Groups: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 214360-73-3, ) lacks nitro substitution, limiting its use in electrophilic reactions but making it a robust partner for Suzuki couplings with aryl halides .

Physicochemical Properties

生物活性

2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's chemical structure is characterized by a nitro group and a dioxaborolane moiety, which are crucial for its biological activity. The molecular formula is with a molecular weight of approximately 279.10 g/mol.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines. The following table summarizes the IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 | 12.5 | Estrogen receptor-positive breast cancer |

| A2780 | 10.0 | Ovarian cancer |

| H460 | 8.0 | Non-small cell lung cancer |

| HT29 | 6.0 | Colorectal cancer |

These results suggest that the compound may serve as a lead candidate for further development in anticancer therapies.

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.

- Targeting Specific Enzymes : Preliminary data suggest that it may inhibit certain enzymes involved in tumor growth and metastasis.

- Reactive Oxygen Species (ROS) Generation : The nitro group may contribute to increased oxidative stress within cells, further promoting apoptosis in malignant cells.

Glycosidase Inhibition

Research has also shown that compounds with similar structural features can act as glycosidase inhibitors. For example, derivatives of dioxaborolane have been evaluated for their ability to inhibit α-glucosidase and other glycosidases with varying degrees of potency . This suggests that this compound may exhibit similar inhibitory effects.

常见问题

Q. Basic (Purification)

- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3) for baseline separation of boronic ester byproducts .

- Recrystallization : Employ ethanol/water mixtures to isolate high-purity crystals (>95% by GC) .

How to handle air/moisture sensitivity of the boronic ester group?

Q. Advanced (Handling)

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Reaction Setup : Use Schlenk lines or gloveboxes for moisture-sensitive steps .

- Stabilizers : Add THF or dioxane to reaction mixtures to stabilize the boronic ester .

What are common side reactions when using this compound in coupling reactions?

Q. Basic (Side Reactions)

- Homocoupling : Catalyzed by residual Pd(0); suppress via rigorous degassing and ligand excess .

- Protodeboronation : Minimize by avoiding strong acids and using weak bases (e.g., K₂CO₃) .

How to determine reaction completion and purity?

Q. Advanced (Analytical Methods)

- TLC : Monitor using UV-active spots (Rf ≈0.5 in ethyl acetate/hexane).

- HPLC-MS : Confirm molecular ion peaks (e.g., m/z 285.1 [M+H]⁺) and quantify impurities (<2%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。